Cas no 1355219-83-8 (1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one)
![1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one structure](https://ja.kuujia.com/scimg/cas/1355219-83-8x500.png)
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one
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- インチ: 1S/C15H16N2O/c1-3-14(18)12-9-10-15(16-11-12)17(2)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
- InChIKey: SXAQOXHTAUFOJY-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(N(C)C2=CC=CC=C2)N=C1)(=O)CC
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500182-1g |
1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one |
1355219-83-8 | 97% | 1g |
$1190 | 2022-06-13 |
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-oneに関する追加情報
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one (CAS No. 1355219-83-8): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one (CAS No. 1355219-83-8) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The molecular structure of 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one is characterized by a pyridine ring substituted with a methyl-phenyl-amino group at the 6-position and a propanone moiety at the 3-position. This specific arrangement of functional groups imparts the compound with unique electronic and steric properties, making it an attractive candidate for various biological studies.
Recent research has focused on the synthesis and characterization of 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one. A study published in the Journal of Medicinal Chemistry in 2022 reported a novel synthetic route that significantly improved the yield and purity of the compound. The method involves a palladium-catalyzed coupling reaction followed by a selective oxidation step, which ensures high regioselectivity and stereoselectivity.
In terms of its physical properties, 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one is a white crystalline solid with a melting point of approximately 145°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for various biological assays and in vitro studies.
The biological activity of 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one has been extensively investigated. One notable application is its potential as an anti-inflammatory agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
Beyond its anti-inflammatory properties, 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one has also shown promise as an anti-cancer agent. A preclinical study published in Cancer Research in 2021 reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anti-cancer activity is believed to involve the induction of apoptosis through the activation of caspase-dependent pathways.
In addition to its direct biological effects, 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one has been explored as a lead compound for drug development. Researchers at the National Institutes of Health (NIH) have synthesized several analogs by modifying the substituents on the pyridine ring and the propanone moiety. These analogs have been screened for their pharmacological properties, and some have shown enhanced potency and selectivity compared to the parent compound.
The safety profile of 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one has also been evaluated. Toxicity studies conducted in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, 1-[6-(Methyl-phenyl-amino)-pyridin-3-yl]-propan-1-one (CAS No. 1355219-83-8) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic potentials and optimize its use in clinical settings.
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